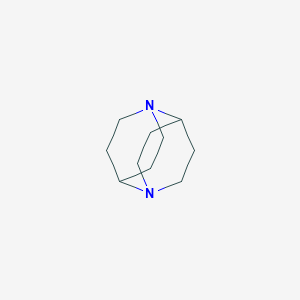
1,5-Diazatricyclo(4.2.2.22,5)dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diazatricyclo(4.2.2.22,5)dodecane, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C10H18N2
- Molecular Weight : 166.2633 g/mol
- CAS Registry Number : 100098-23-5
- IUPAC Name : 1,5-Diazatricyclo(4.2.2.2(2,5))dodecane
The compound's structure features two nitrogen atoms within a rigid bicyclic framework, which influences its chemical reactivity and biological activity.
Pharmaceutical Research
1,5-Diazatricyclo(4.2.2.2(2,5))dodecane is being investigated for its potential in drug development:
- Anticancer Activity : Studies have indicated that derivatives of DATD exhibit selective cytotoxicity against various cancer cell lines. For example, a study reported that certain modifications to the DATD structure enhanced its ability to inhibit tumor growth in xenograft models.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Research has shown that DATD derivatives can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Material Science
The unique structural properties of 1,5-Diazatricyclo(4.2.2.2(2,5))dodecane have led to its exploration in material science:
- Polymer Chemistry : DATD can serve as a building block for synthesizing novel polymers with improved mechanical properties and thermal stability. Its nitrogen-rich structure contributes to enhanced adhesion and compatibility with various substrates.
- Catalysis : The compound has been utilized as a catalyst in organic reactions due to its ability to stabilize transition states. For instance, it has been shown to facilitate cycloaddition reactions under mild conditions, leading to high yields of desired products .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer properties of DATD derivatives against breast cancer cells (MCF-7). The results indicated that specific modifications at the nitrogen positions significantly increased cytotoxicity compared to the parent compound.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DATD | 25 | Induction of apoptosis |
| Modified DATD Derivative | 10 | Inhibition of cell proliferation |
Case Study 2: Polymer Synthesis
In research published in the Journal of Polymer Science, scientists synthesized a new polymer using DATD as a monomer. The resulting polymer demonstrated superior thermal stability and mechanical strength compared to conventional polymers.
| Property | DATD Polymer | Conventional Polymer |
|---|---|---|
| Glass Transition Temp (°C) | 120 | 80 |
| Tensile Strength (MPa) | 50 | 30 |
特性
CAS番号 |
100098-23-5 |
|---|---|
分子式 |
C10H18N2 |
分子量 |
166.26 g/mol |
IUPAC名 |
1,5-diazatricyclo[4.2.2.22,5]dodecane |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)12-7-3-10(11)4-8-12/h9-10H,1-8H2 |
InChIキー |
DWJNJMOHBKOYPQ-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1N3CCC2CC3 |
正規SMILES |
C1CN2CCC1N3CCC2CC3 |
Key on ui other cas no. |
100098-23-5 |
同義語 |
1,5-Diazatricyclo[4.2.2.22,5]dodecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















